molecular formula C11H10N2O7 B8452945 3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid

3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid

Cat. No. B8452945
M. Wt: 282.21 g/mol
InChI Key: GYXSFLQTJJYBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid is a useful research compound. Its molecular formula is C11H10N2O7 and its molecular weight is 282.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10N2O7

Molecular Weight

282.21 g/mol

IUPAC Name

4-acetamido-3-acetyloxy-5-nitrobenzoic acid

InChI

InChI=1S/C11H10N2O7/c1-5(14)12-10-8(13(18)19)3-7(11(16)17)4-9(10)20-6(2)15/h3-4H,1-2H3,(H,12,14)(H,16,17)

InChI Key

GYXSFLQTJJYBDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1OC(=O)C)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 102 (1.00 g, 4.21 mmol) was suspended with stirring in a mixture of Ac2O (8.33 mL, 8.99 g, 88.2 mmol) and dioxane (6.6 mL). This was cooled to 0° C., and a cold solution of the nitrating mixture made from Ac2O (3.33 mL, 3.59 g, 35.2 mmol) and concentrated HNO3 (3.33 mL) was slowly added to the mixture containing 102. The reaction mixture was then warmed to 30-35° C. until the reaction was complete as evidenced by TLC. The reaction mixture was poured onto ice/water (100 mL), extracted with EtOAc (4×50 mL), dried (NaSO4), and concentrated to dryness on a rotary evaporator to give crude 104 (1.05 g, 89.9%) as an oil. Trituration with CHCl3 gave a solid: mp 196-201° C. (dioxane/hexane).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.33 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.33 mL
Type
reactant
Reaction Step Four
Name
Yield
89.9%

Synthesis routes and methods II

Procedure details

Compound 102 (1.00 g, 4.21 mmol) was suspended with stirring in a mixture of Ac2O (8.33 mL, 8.99 g, 88.2 mmol) and dioxane (6.6 mL). This was cooled to 0° C., and a cold solution of the nitrating mixture made from Ac2O (3.33 mL, 3.59 g, 35.2 mmol) and concentrated HNO3 (3.33 mL) was slowly added to the mixture containing 102. The reaction mixture was then warmed to 30°-35° C. until the reaction was complete as evidenced by TLC. The reaction mixture was poured onto ice/water (100 mL), extracted with EtOAc (4×50 mL), dried (NaSO4), and concentrated to dryness on a rotary evaporator to give crude 104 (1.05 g, 89.9%) as an oil. Trituration with CHCl3 gave a solid: mp 196°-201° C. (dioxane/hexane).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.33 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.33 mL
Type
reactant
Reaction Step Four
Name
Yield
89.9%

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